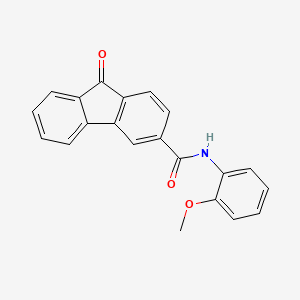
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, commonly known as MFC, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of fluorene derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of MFC is not fully understood, but it is believed to involve the inhibition of the proteasome, which leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. MFC has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MFC has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome, the induction of apoptosis, the inhibition of angiogenesis, and the suppression of inflammation. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of MFC is its ability to inhibit the proteasome, which is a validated target for cancer therapy. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of MFC is its poor solubility in water, which can affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for the research on MFC. One of the potential areas of research is the development of MFC-based organic semiconductors for the development of organic electronic devices. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of MFC. Additionally, further studies are needed to understand the mechanism of action of MFC and its potential applications in cancer therapy.
合成法
The synthesis of MFC can be achieved through several methods, including the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a catalyst such as palladium on carbon. The yield of MFC can be improved by optimizing the reaction conditions.
科学的研究の応用
MFC has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. In materials science, MFC has been used as a building block for the synthesis of various organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells and field-effect transistors.
In medicinal chemistry, MFC has been studied for its potential as an anticancer agent. Several studies have shown that MFC can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. MFC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
特性
IUPAC Name |
N-(2-methoxyphenyl)-9-oxofluorene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGQTIKYAGLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
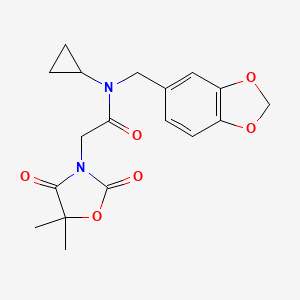
![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
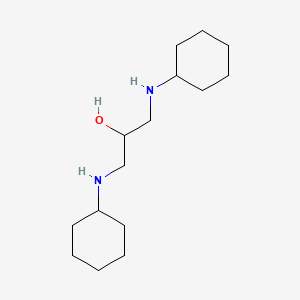
![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)
![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
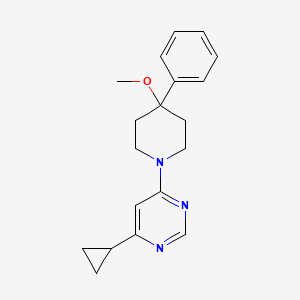
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
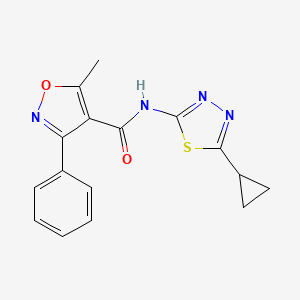

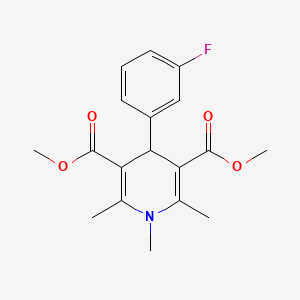
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)
